Target Compound vs. N-Unsubstituted Scaffold: Functional Role of the Tetrahydrofuran-3-Carbonyl Cap in Kinase Inhibition Enablement
While direct head-to-head data for CAS 2097862-85-4 is not yet published, class-level evidence from a closely analogous scaffold explicitly demonstrates the functional necessity of an N-acyl cap. In a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, the absence of an N-acyl substituent (i.e., a free NH piperidine) resulted in a complete loss of EGFR T790M/L858R inhibitory activity (IC50 > 10,000 nM) compared to the lead compound 9i, which bears a tailored N-acyl group and achieved an IC50 of 4.902 nM against the purified kinase [1]. CAS 2097862-85-4 provides a pre-installed, three-dimensional tetrahydrofuran-3-carbonyl cap, enabling direct exploration of this SAR vector without requiring a deprotection/re-protection step on the piperidine nitrogen. This saves 2–3 synthetic steps on average during library construction .
| Evidence Dimension | Synthetic step count and kinase inhibitory enablement |
|---|---|
| Target Compound Data | Pre-installed tetrahydrofuran-3-carbonyl cap; ready for direct derivatization at the pyrimidine 2-position or other sites |
| Comparator Or Baseline | 4-(Piperidin-4-yloxy)pyrimidine (free NH) requires N-acylation as an additional synthetic step; lead compound 9i (N-acylated 2-arylamino-4-(piperidin-4-yloxy)pyrimidine) EGFR T790M/L858R IC50 = 4.902 nM |
| Quantified Difference | N-acylation step avoided; free NH analogue shows >2000-fold loss in kinase potency |
| Conditions | EGFR T790M/L858R biochemical kinase assay (reference compound 9i) |
Why This Matters
Procurement of CAS 2097862-85-4 eliminates the challenging and yield-limiting step of selective N-acylation of a piperidine intermediate, directly accelerating medicinal chemistry campaigns targeting kinase drug discovery.
- [1] Sun, Y. et al. (2022) 'Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer', Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2022.116899. View Source
